molecular formula C9H17NO4 B13513399 2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid

2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid

Cat. No.: B13513399
M. Wt: 203.24 g/mol
InChI Key: LGJMUGMOLOESTA-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid is a synthetic amino acid derivative It is characterized by the presence of a tert-butoxy group, which provides steric hindrance and influences its reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid typically involves the protection of the amino group followed by the introduction of the tert-butoxy group. One common method involves the use of tert-butyloxycarbonyl (Boc) protection. The synthesis can be summarized as follows:

    Protection of the amino group: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the tert-butoxy group: The protected amino acid is then reacted with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid to introduce the tert-butoxy group.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butoxy group.

Scientific Research Applications

2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s binding affinity and reactivity. The amino and oxo groups participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: A tyrosine derivative with similar structural features.

    Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: A heterocyclic amino acid with a tert-butoxy group.

Uniqueness

2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of the tert-butoxy group offers steric protection, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-amino-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C9H17NO4/c1-5(6(10)7(11)12)8(13)14-9(2,3)4/h5-6H,10H2,1-4H3,(H,11,12)

InChI Key

LGJMUGMOLOESTA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)C(=O)OC(C)(C)C

Origin of Product

United States

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